2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
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Overview
Description
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol is a natural product found in Ganoderma with data available.
Scientific Research Applications
Metabolic Activation and Cancer Susceptibility
Phenanthrene as a Surrogate for Carcinogenicity Studies : Phenanthrene, a noncarcinogenic polycyclic aromatic hydrocarbon (PAH), has been used as a surrogate to study the metabolic activation of PAHs in smokers. This research is crucial for understanding how PAHs in cigarette smoke potentially initiate the carcinogenic process. The studies found considerable variability in how different individuals metabolize Phenanthrene, suggesting genetic factors may influence susceptibility to lung cancer (Wang et al., 2012) (Zhong et al., 2011).
Immediate Health Consequences of PAH Exposure : A study demonstrated that the formation of PAH diol epoxide, a metabolite of Phenanthrene, occurs rapidly in smokers. This finding highlights the immediate negative health consequences of smoking, particularly in the context of PAH exposure and its potential carcinogenic effects (Zhong et al., 2011).
Exposure Assessment and Environmental Health
Biomonitoring of PAH Exposure : Research has developed methods for assessing exposure to PAHs, including Phenanthrene, by measuring its metabolites in urine. These methods are crucial for monitoring environmental and occupational exposure to PAHs and understanding their potential health impacts (Grimmer et al., 1993) (Waidyanatha et al., 2003).
Implications for Cardiovascular and Metabolic Health : Studies suggest that exposure to PAHs, such as Phenanthrene, is associated with increased risks of peripheral arterial disease (PAD) and other cardiometabolic health risks. These findings underscore the importance of understanding the broader health implications of environmental exposure to PAHs (Xu et al., 2013) (Ranjbar et al., 2015).
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol |
InChI |
InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25?,26+,28-,29-,30+/m1/s1 |
InChI Key |
LIJZGBVDQCTWLG-KJICSUBBSA-N |
Isomeric SMILES |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonyms |
ganodermatriol lanosta-7,9(11),24-triene-3,26,27-triol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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